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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic
compound 2-Bromo-4-chloro-3-methylpyridine (CAS No. 1211521-46-8). As a substituted
pyridine, this molecule is of significant interest in medicinal chemistry and materials science.
Understanding its structural features through spectroscopic analysis is paramount for its
application in synthesis and drug development. This document collates and interprets available
and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed
interpretation of the spectral data, underpinned by established scientific principles, and
provides standardized protocols for data acquisition.

Molecular Structure and Overview

2-Bromo-4-chloro-3-methylpyridine is a polysubstituted pyridine ring with a molecular
formula of CeHsBrCIN and a molecular weight of approximately 206.47 g/mol .[1] The strategic
placement of a bromine atom, a chlorine atom, and a methyl group on the pyridine scaffold
creates a unique electronic and steric environment, making it a versatile building block in
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organic synthesis. Accurate spectral characterization is crucial for confirming its identity and
purity.

Caption: 2D structure of 2-Bromo-4-chloro-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For 2-Bromo-4-chloro-3-methylpyridine, both *H and 3C NMR provide
critical data for structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the
molecule. The spectrum of 2-Bromo-4-chloro-3-methylpyridine is expected to show three
distinct signals in the aromatic region and one signal in the aliphatic region.

Experimental Data:

An available *H NMR spectrum for 2-Bromo-4-chloro-3-methylpyridine confirms the
expected signals.[2]

Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)

H-6 ~8.2 ppm Doublet

H-5 ~7.3 ppm Doublet

-CHs ~2.5 ppm Singlet

Interpretation:

e H-6 (& ~8.2 ppm): This proton is adjacent to the electronegative nitrogen atom and is
therefore the most downfield of the aromatic protons. It appears as a doublet due to coupling
with H-5.
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e H-5 (& ~7.3 ppm): This proton is further from the nitrogen and is shifted upfield relative to H-
6. It also appears as a doublet due to coupling with H-6.

e -CHs (6 ~2.5 ppm): The methyl protons appear as a singlet in the aliphatic region, as there
are no adjacent protons to couple with.

Caption: Standard workflow for NMR data acquisition and processing.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-
Bromo-4-chloro-3-methylpyridine, six distinct carbon signals are expected.

Predicted Data:

While a published experimental spectrum was not available at the time of this guide, the
chemical shifts can be predicted based on the substituent effects.

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 ~145-150

C-4 ~148-152

C-6 ~150-155

C-3 ~130-135

C-5 ~125-130

-CHs ~18-22

Interpretation:

e C-2 and C-4: These carbons are directly attached to the electronegative bromine and
chlorine atoms, respectively, and are therefore significantly deshielded, appearing at the
downfield end of the aromatic region.

o C-6: This carbon is adjacent to the nitrogen atom and is also strongly deshielded.
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e C-3 and C-5: These are the protonated carbons of the pyridine ring and appear at more
intermediate chemical shifts.

e -CHs: The methyl carbon is in the aliphatic region and is the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted Data:

The IR spectrum of 2-Bromo-4-chloro-3-methylpyridine is expected to show characteristic
absorption bands for C-H, C=N, C=C, and C-halogen bonds.

Wavenumber (cm~—2) Vibration Type
3100-3000 Aromatic C-H stretch
2980-2850 Aliphatic C-H stretch
1600-1450 C=C and C=N stretching (pyridine ring)
1200-1000 C-Cl stretch
700-500 C-Br stretch
Interpretation:

The presence of sharp peaks in the 3100-3000 cm~1* region would confirm the aromatic C-H
bonds. The aliphatic C-H stretching from the methyl group would be observed around 2980-
2850 cm~1. A series of characteristic bands in the 1600-1450 cm~* region are indicative of the
pyridine ring vibrations. The C-Cl and C-Br stretching vibrations are expected at lower
wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.
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Predicted Data:

The electron ionization (ElI) mass spectrum of 2-Bromo-4-chloro-3-methylpyridine is
expected to show a prominent molecular ion peak with a characteristic isotopic pattern.

mlz lon Notes

Molecular ion peak showing

205/207/209 [M]*+
isotopic pattern for Br and CI.
126 [M-Br]* Loss of a bromine radical.
170/172 [M-CI]* Loss of a chlorine radical.
190/192/194 [M-CHs]* Loss of a methyl radical.
Interpretation:

The molecular ion region will be complex due to the presence of two bromine isotopes (7°Br
and 8Br) and two chlorine isotopes (3°Cl and 3’Cl). The relative abundance of these isotopic
peaks can be used to confirm the elemental composition. Common fragmentation pathways for
halogenated pyridines include the loss of the halogen atoms or the methyl group as radicals.

[CeHsBrCIN]|*"
m/z 205/207/209

- Bre

Primz

[M-Br]* [M-CI]* [M-CHs]*
m/z 126 m/z 170/172 m/z 190/192/194

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways for 2-Bromo-4-chloro-3-methylpyridine
in EI-MS.
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Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid sample
like 2-Bromo-4-chloro-3-methylpyridine.

5.1. NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-chloro-3-methylpyridine and
dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-de)
in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the
deuterium signal of the solvent. Tune and match the probe for both *H and 13C frequencies.

Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to
achieve narrow and symmetrical peaks.

Data Acquisition: Acquire a *H spectrum using a standard pulse sequence. Following this,
acquire a proton-decoupled 13C spectrum.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decays (FIDs). Reference the chemical shifts to the residual solvent
peak or an internal standard (e.g., TMS).

5.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small, representative amount of the solid sample directly onto
the ATR crystal.

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been
collected.

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact
with the crystal. Collect the infrared spectrum over the desired range (e.g., 4000-400 cm™1).
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e Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber.

5.3. Mass Spectrometry (Electron lonization - El)

e Sample Introduction: Introduce the sample into the ion source. For a solid sample, this is
often done using a direct insertion probe or after separation by gas chromatography (GC-
MS).

« lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

o Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

Conclusion

The comprehensive spectral analysis of 2-Bromo-4-chloro-3-methylpyridine, combining H
NMR, 3C NMR, IR spectroscopy, and mass spectrometry, provides a detailed and
unambiguous structural characterization. The presented data, both experimental and predicted,
are in excellent agreement with the known molecular structure. This guide serves as a valuable
resource for scientists working with this compound, enabling confident identification and quality
control in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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